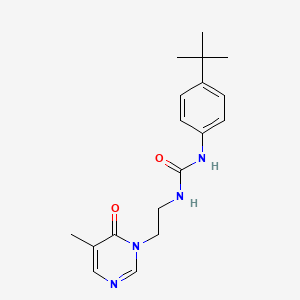

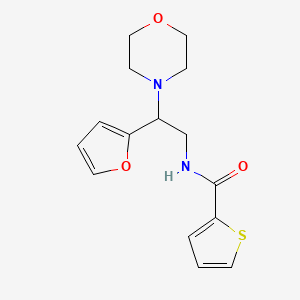

![molecular formula C15H12BrN5O2 B2433491 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 1903722-20-2](/img/structure/B2433491.png)

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a compound of interest in the field of chemical and biological research. It is related to a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids which were designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Synthesis Analysis

The synthesis of related compounds involves the design of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids . An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has been described . Optimization of the reaction conditions allowed for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .Molecular Structure Analysis

The dynamic behavior and structural changes of the systems were analyzed by the calculation of energy and the root mean square deviation (RMSD) .Chemical Reactions Analysis

A concerted S N Ar reaction of 5-bromo-1,2,3-triazines provides 5-aryloxy-1,2,3-triazines via a nonclassic mechanism . 5-aryloxy-1,2,3-triazines could be used as convenient precursors to access biologically important 3-aryloxy-pyridines in a one-pot manner .Scientific Research Applications

Synthesis and Characterization

A method involves synthesizing 5-Bromo-nicotinonitrile by chlorinating 5-Bromo-nicotinic acid with SOCl2, followed by ammonium aqueous reaction and oxidation with POCl3, demonstrating a high yield process for related compounds (Chen Qi-fan, 2010).

Supramolecular Chemistry

Nicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) halogenobenzoate complexes. These studies explore the structural and electron paramagnetic resonance (EPR) spectra characteristics, revealing insights into the molecular assembly and potential applications in materials science (J. Halaška et al., 2016).

Bioisosteres and Antagonistic Properties

Research into 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as bioisosteres for ethyl esters has shown these compounds to be antagonists of the P2Y12 receptor. This study showcases the potential of structural analogs in therapeutic applications, focusing on antiplatelet therapies (P. Bach et al., 2013).

Chemical Transformations and Complexation

The synthesis and characterization of novel complexes involving nicotinamide and its analogs with mercury(II) showcase the diverse chemical transformations and potential applications in coordination chemistry (Ishar Singh Ahuja, Raghuvir Singh, C. P. Rai, 1978).

Enhancement of Solubility and Permeation

Studies have investigated the association of nicotinamide with parabens, indicating its potential to enhance the solubility and reduce the transdermal penetration of these compounds. This research could influence the formulation of cosmetic and pharmaceutical products to optimize active ingredient delivery and reduce toxicological risks (S. Nicoli et al., 2008).

Mechanism of Action

The related compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil . For example, one of the compounds exhibited about 49-fold higher inhibitory activity than donepezil against BuChE . This compound inhibited BuChE via a mixed-type inhibition mode .

properties

IUPAC Name |

5-bromo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O2/c16-11-7-10(8-17-9-11)14(22)18-5-6-21-15(23)12-3-1-2-4-13(12)19-20-21/h1-4,7-9H,5-6H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHFRQDVOVMQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)

![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2433410.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2433416.png)

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2433424.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)

![Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate](/img/structure/B2433426.png)

![N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2433428.png)